molecular formula C33H33F2N2O5 B601594 Atorvastatin Impurity 15 CAS No. 693793-42-9

Atorvastatin Impurity 15

Cat. No. B601594
M. Wt: 575.64
InChI Key:
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Description

Atorvastatin is an antilipemic drug belonging to the statins class . It’s used to lower cholesterol if you’ve been diagnosed with high blood cholesterol and prevent heart disease, including heart attacks and strokes . Atorvastatin impurities are substances that can be formed during the synthesis or storage of Atorvastatin .


Synthesis Analysis

Atorvastatin synthesis involves several procedures including Paal-Knorr synthesis and several new synthetic strategies . It also outlines chemical and chemo-enzymatic methods for synthesizing optically active side chain of atorvastatin .


Chemical Reactions Analysis

Atorvastatin has been found to degrade under acid and basic conditions . Under acid conditions, it follows a first order kinetic degradation, while under basic conditions, it follows a zero order kinetic degradation .


Physical And Chemical Properties Analysis

Atorvastatin is known to present polymorphism, which means it can exist in different solid forms . These different forms may give rise to different physical properties .

Scientific Research Applications

Analytical Method Development

A study by Ertürk et al. (2003) developed a high-performance liquid chromatographic (HPLC) method for analyzing atorvastatin and its impurities in bulk drugs and tablets. This method provides good resolution for atorvastatin, its diastereomer, and unknown impurities, enabling accurate quality control in pharmaceutical formulations (Ertürk, Aktaş, Ersoy, & Fiçicioğlu, 2003).

Enhancement of Solubility and Bioavailability

Elmowafy et al. (2017) explored the encapsulation of atorvastatin in nanostructured lipid carriers (AT-NLCs) to improve its solubility and oral bioavailability. This approach significantly increased bioavailability compared to the conventional atorvastatin formulation, demonstrating a potential method for enhancing the drug's therapeutic efficacy (Elmowafy et al., 2017).

Physiologically Based Pharmacokinetic Modeling

Zhang (2015) developed a physiologically based pharmacokinetic (PBPK) model for atorvastatin and its primary metabolites. This model helps in predicting pharmacokinetic profiles and drug-drug interaction effects, vital for assessing the safety and efficacy of atorvastatin in clinical settings (Zhang, 2015).

Stability-Indicating Methods

Kovachovska et al. (2022) developed a stability-indicating method using cyano column-based core-shell technology to evaluate the impurity profile of atorvastatin film-coated tablets. This method ensures accurate assessment of the drug's stability under various conditions, crucial for ensuring its efficacy and safety (Kovachovska et al., 2022).

Optimization of Forced Degradation Studies

Gigovska et al. (2018) utilized an experimental design approach for optimizing the conditions for forced degradation studies of atorvastatin. This approach provides a systematic method for understanding the factors influencing drug degradation, crucial for ensuring drug stability and effectiveness (Gigovska et al., 2018).

Safety And Hazards

Atorvastatin and its impurities should be handled with care. It’s advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

Atorvastatin is widely prescribed and consumed globally, and its patent expired in late 2010 . This has led to a surge in research and development efforts to understand more about this drug and its impurities. Future directions could include further studies on the synthesis, degradation, and effects of Atorvastatin and its impurities .

properties

CAS RN

693793-42-9

Product Name

Atorvastatin Impurity 15

Molecular Formula

C33H33F2N2O5

Molecular Weight

575.64

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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